molecular formula C11H15Cl3N2 B7980047 (2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7980047
M. Wt: 281.6 g/mol
InChI Key: YRHLHGQNWROXSG-PPHPATTJSA-N
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Description

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that features a dichlorobenzyl group attached to a pyrrolidinyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with (S)-pyrrolidin-3-yl-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzylamine

Uniqueness

(2,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorobenzyl group with a pyrrolidinyl amine makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-2-1-8(11(13)5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHLHGQNWROXSG-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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